

# A Comprehensive Spectroscopic Guide to 3-Butoxyaniline

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## Compound of Interest

Compound Name: **3-butoxyaniline**

Cat. No.: **B1281059**

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-butoxyaniline**, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for **3-butoxyaniline**, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **3-butoxyaniline** in a laboratory setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-butoxyaniline**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Butoxyaniline**

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.10	t, $J \approx 8.0$ Hz	1H	Ar-H (C5)
~6.40	dd, $J \approx 8.0, 2.0$ Hz	1H	Ar-H (C6)
~6.35	t, $J \approx 2.0$ Hz	1H	Ar-H (C2)
~6.30	dd, $J \approx 8.0, 2.0$ Hz	1H	Ar-H (C4)
~3.95	t, $J \approx 6.5$ Hz	2H	O-CH <sub>2</sub> -
~3.60 (broad s)	s	2H	-NH <sub>2</sub>
~1.75	quint, $J \approx 7.0$ Hz	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~1.50	sext, $J \approx 7.5$ Hz	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~0.98	t, $J \approx 7.5$ Hz	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-Butoxyaniline**Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~160.0	C3 (Ar-C-O)
~148.0	C1 (Ar-C-NH <sub>2</sub> )
~130.5	C5 (Ar-CH)
~108.0	C4 (Ar-CH)
~105.5	C6 (Ar-CH)
~101.0	C2 (Ar-CH)
~68.0	O-CH <sub>2</sub> -
~31.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~19.5	-CH <sub>2</sub> -CH <sub>3</sub>
~14.0	-CH <sub>3</sub>

Table 3: Predicted Infrared (IR) Absorption Data for **3-Butoxyaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3350	Medium, Sharp	N-H asymmetric and symmetric stretching (primary amine)
3050 - 3010	Medium	Aromatic C-H stretching
2960 - 2850	Strong	Aliphatic C-H stretching
1620 - 1580	Strong	N-H bending (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C stretching
1250 - 1200	Strong	Aryl C-O stretching (asymmetric)
1050 - 1000	Strong	Aryl C-O stretching (symmetric)
850 - 750	Strong	Aromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (MS) Data for **3-Butoxyaniline**

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

m/z	Interpretation
165	[M] <sup>+</sup> (Molecular Ion)
109	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of butene via McLafferty rearrangement)
93	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (Loss of butoxy radical)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **3-butoxyaniline**.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR
  - Sample Preparation: Dissolve 5-10 mg of purified **3-butoxyaniline** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
  - Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
  - $^1\text{H}$  NMR Parameters:
    - Pulse Sequence: Standard single pulse.
    - Number of Scans: 16-64, depending on sample concentration.
    - Relaxation Delay: 1-5 seconds.
    - Spectral Width: -2 to 12 ppm.
  - $^{13}\text{C}$  NMR Parameters:
    - Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).
    - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
    - Relaxation Delay: 2 seconds.
    - Spectral Width: 0 to 200 ppm.
  - Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR) Method (for liquid sample):
  - Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400  $\text{cm}^{-1}$ ) and resolution (e.g., 4  $\text{cm}^{-1}$ ).
  - Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
  - Sample Application: Place a small drop of **3-butoxyaniline** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

### 3. Mass Spectrometry (MS)

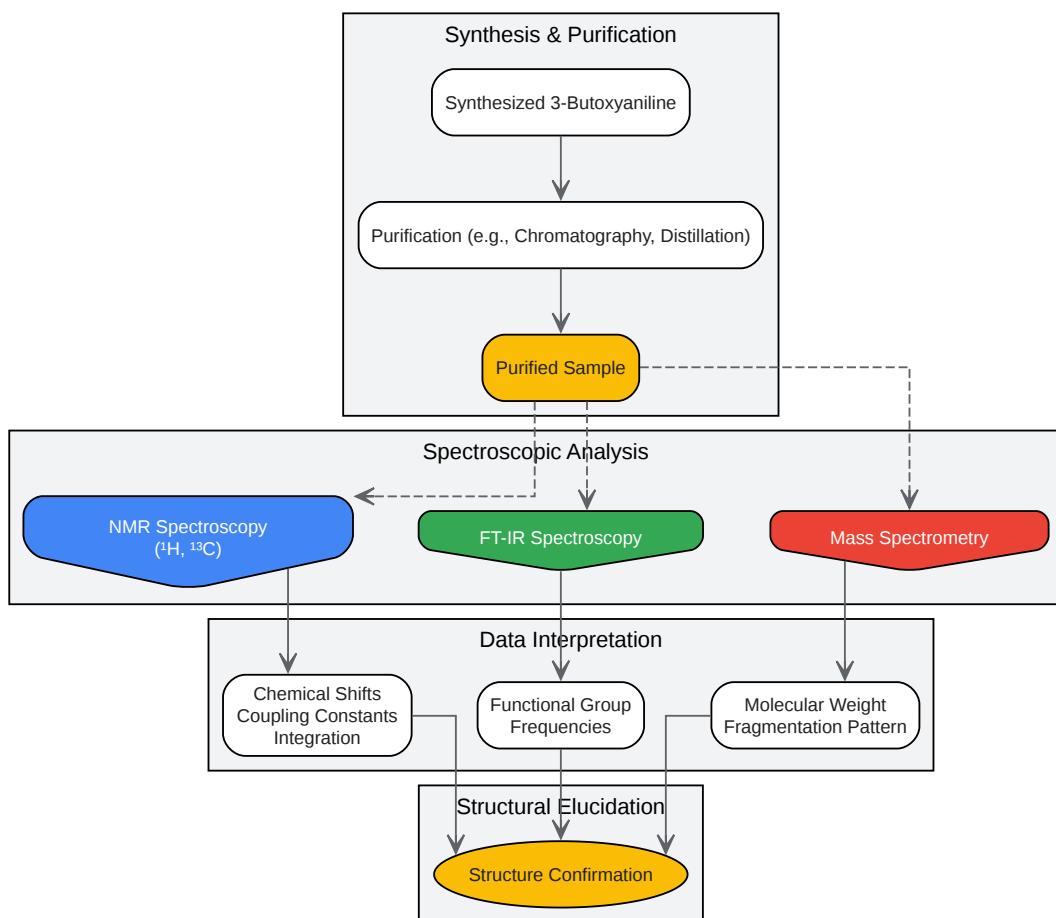
- Electrospray Ionization (ESI-MS):
  - Sample Preparation: Prepare a dilute solution of **3-butoxyaniline** (1-10  $\mu\text{g}/\text{mL}$ ) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[\[1\]](#)
  - Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass measurements.
  - Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ) using a syringe pump.
  - MS Parameters:
    - Ionization Mode: Positive ion mode.
    - Capillary Voltage: 3-5 kV.
    - Source Temperature: 100-150 °C.

- Mass Range: m/z 50-500.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ( $[M+H]^+$ ) and any significant fragment ions.

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **3-butoxyaniline**.

## Workflow for Spectroscopic Characterization of 3-Butoxyaniline

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Caption: Spectroscopic Analysis Workflow.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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